Cas no 2097911-60-7 (N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)

N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- F6539-2257
- 2097911-60-7
- AKOS040701677
- N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
-
- インチ: 1S/C19H29N3O4S/c1-21(2)27(24,25)22-12-8-15(9-13-22)14-20-18(23)19(10-11-19)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,20,23)
- InChIKey: KEJKRRALLUCRAV-UHFFFAOYSA-N
- ほほえんだ: S(N(C)C)(N1CCC(CC1)CNC(C1(C2C=CC=CC=2OC)CC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 395.18787759g/mol
- どういたいしつりょう: 395.18787759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 619
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6539-2257-5μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-15mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-10μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-1mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-75mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-100mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-20μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-30mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-2μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6539-2257-25mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
2097911-60-7 | 25mg |
$109.0 | 2023-09-08 |
N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamideに関する追加情報
N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS No. 2097911-60-7): An Overview
N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS No. 2097911-60-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclopropane carboxamide with a unique structural arrangement that includes a piperidine ring and a methoxyphenyl group. The compound's structure and properties make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.
The chemical structure of N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is characterized by its cyclopropane core, which is substituted with a 2-methoxyphenyl group at the 1-position. The piperidine ring, attached to the cyclopropane core via a methylene bridge, is further functionalized with a dimethylsulfamoyl group at the 4-position. This intricate structure confers the compound with unique pharmacological properties, including high lipophilicity and the ability to cross the blood-brain barrier.
Recent studies have highlighted the potential of N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide as a potent inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound effectively inhibits the activity of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of BACE1 has been shown to reduce the production of amyloid-beta peptides, which are key contributors to the formation of amyloid plaques in Alzheimer's patients.
In addition to its neuroprotective properties, N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has also demonstrated promising anticancer activity. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of multiple signaling pathways, including those related to apoptosis and cell cycle regulation.
The pharmacokinetic profile of N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has been extensively studied to assess its suitability for clinical development. In vitro and in vivo experiments have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a relatively long half-life, making it suitable for once-daily dosing regimens.
One of the key challenges in the development of new therapeutic agents is ensuring their safety and tolerability in humans. Preclinical toxicity studies have shown that N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings provide a strong foundation for advancing this compound into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide in human subjects. Early-phase trials have focused on assessing the pharmacokinetics and safety profile of the compound in healthy volunteers and patients with specific conditions such as Alzheimer's disease and cancer. Preliminary results from these trials have been encouraging, with no serious adverse events reported.
The potential applications of N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide extend beyond its use as a therapeutic agent. The compound's unique structure and properties make it an attractive candidate for use as a research tool in various biological assays. For example, it can be used to study the role of specific enzymes and signaling pathways in disease processes, providing valuable insights into potential targets for drug development.
In conclusion, N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS No. 2097911-60-7) represents a promising compound with significant potential in both therapeutic and research applications. Its unique chemical structure and pharmacological properties make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
2097911-60-7 (N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide) 関連製品
- 1805244-96-5(5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)
- 610799-46-7(Benzamide, 3-(aminomethyl)-N-ethyl-)
- 1380300-38-8([4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride)
- 2680836-90-0(2,6-Dichloro-4-(2,2,2-trifluoroacetamido)benzoic acid)
- 2138275-40-6(1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine)
- 1806557-78-7(1-(2-Ethoxy-6-methylphenyl)propan-2-one)
- 896697-81-7(2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide)
- 1361867-62-0(4-(Aminomethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2138521-10-3(3-chloro-5-fluoro-4-(2-fluoroethoxy)aniline)
- 1554317-33-7(2-{spiro3.4octan-5-yl}ethan-1-amine)



